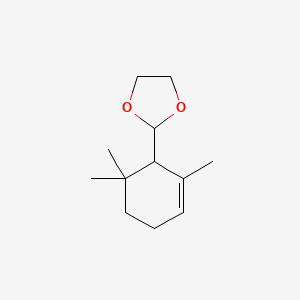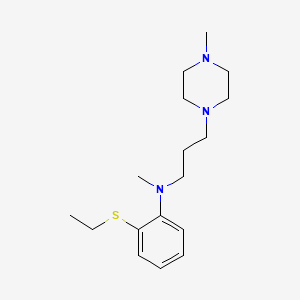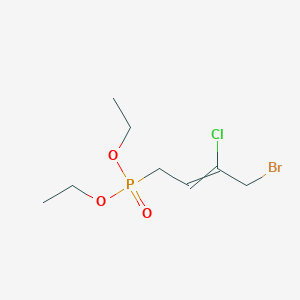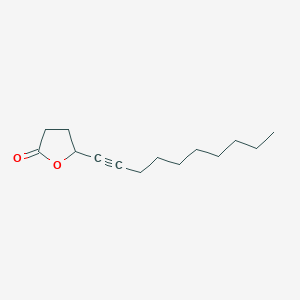
5-(Dec-1-YN-1-YL)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dec-1-YN-1-YL)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a dec-1-yn-1-yl group attached to the oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)oxolan-2-one typically involves the Sonogashira reaction, which is a palladium-catalyzed cross-coupling reaction. In this method, 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones are reacted with dihaloarenes or dihaloheteroarenes in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) in a solvent such as dimethylformamide (DMF) . The reaction conditions can be optimized to obtain either mono- or bis-coupling products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira reaction under controlled conditions to ensure high yield and purity of the product. This would likely involve the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dec-1-YN-1-YL)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dec-1-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted oxolan-2-one derivatives.
Applications De Recherche Scientifique
5-(Dec-1-YN-1-YL)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Dec-1-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one
- 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one
Comparison
5-(Dec-1-YN-1-YL)oxolan-2-one is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and physical properties compared to its methyl-substituted analogs . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
75629-71-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5-dec-1-ynyloxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-8,11-12H2,1H3 |
Clé InChI |
BIGQAZKDYXXFSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


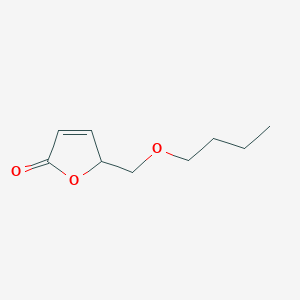

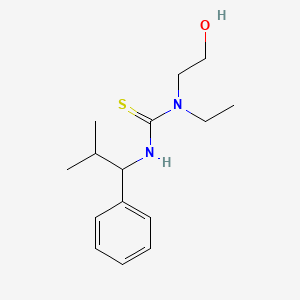
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
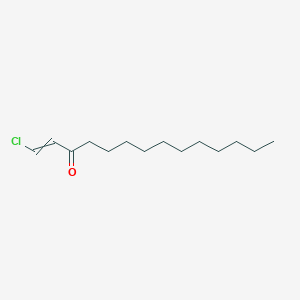
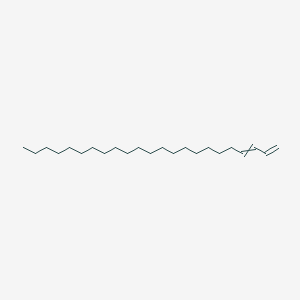

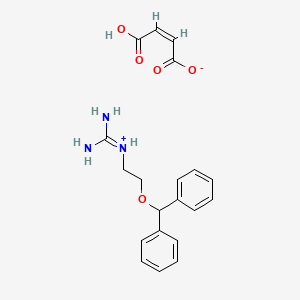
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
